molecular formula C15H14O4 B14279541 4-Hydroxy-2-methylphenyl 4-methoxybenzoate CAS No. 140134-10-7

4-Hydroxy-2-methylphenyl 4-methoxybenzoate

Cat. No.: B14279541
CAS No.: 140134-10-7
M. Wt: 258.27 g/mol
InChI Key: YZMBREYYCNMYBN-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylphenyl 4-methoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxy group, a methyl group, and a methoxybenzoate group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methylphenyl 4-methoxybenzoate can be achieved through esterification reactions. One common method involves the reaction of 4-hydroxy-2-methylphenol with 4-methoxybenzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfated zirconia can be used to facilitate the reaction, and the process may be optimized for large-scale production by controlling parameters like temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methylphenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent like ethanol.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-2-methylbenzaldehyde.

    Reduction: Formation of 4-hydroxy-2-methylphenyl methanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-2-methylphenyl 4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methylphenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

4-Hydroxy-2-methylphenyl 4-methoxybenzoate can be compared with similar compounds such as:

    4-Methylphenyl benzoate: Similar in structure but lacks the hydroxy and methoxy groups.

    4-Hydroxy-2-methylbenzoic acid: Contains a carboxylic acid group instead of the ester group.

    4-Methoxybenzoic acid: Lacks the hydroxy and methyl groups on the benzene ring.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

140134-10-7

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

(4-hydroxy-2-methylphenyl) 4-methoxybenzoate

InChI

InChI=1S/C15H14O4/c1-10-9-12(16)5-8-14(10)19-15(17)11-3-6-13(18-2)7-4-11/h3-9,16H,1-2H3

InChI Key

YZMBREYYCNMYBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)OC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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